molecular formula C21H23N3O4 B3015196 N1-benzyl-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide CAS No. 954092-34-3

N1-benzyl-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide

Cat. No.: B3015196
CAS No.: 954092-34-3
M. Wt: 381.432
InChI Key: UAYPYXDRVBSMPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-benzyl-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide: is an organic compound with a complex molecular structure. It is known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of a benzyl group, an oxalamide moiety, and a phenylmorpholino group, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-benzyl-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide typically involves multiple steps:

    Formation of the Oxalamide Core: The initial step involves the reaction of oxalyl chloride with benzylamine to form N-benzyl oxalamide.

    Introduction of the Phenylmorpholino Group: The next step involves the reaction of the intermediate with 2-phenylmorpholine under specific conditions to introduce the phenylmorpholino group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N1-benzyl-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or phenylmorpholino groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N1-benzyl-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N1-benzyl-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phenylmorpholino group may play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-N-(2-methylnaphthalen-1-yl)oxalamide: Similar structure with a naphthalene ring instead of the phenylmorpholino group.

    N-Benzyl-N-(2-phenylmorpholino)oxalamide: Lacks the oxo group in the ethyl chain.

    N-Benzyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)acetamide: Similar structure but with an acetamide group instead of oxalamide.

Uniqueness

N1-benzyl-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide is unique due to the presence of both the oxalamide and phenylmorpholino groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.

Properties

IUPAC Name

N-benzyl-N'-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c25-19(24-11-12-28-18(15-24)17-9-5-2-6-10-17)14-23-21(27)20(26)22-13-16-7-3-1-4-8-16/h1-10,18H,11-15H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYPYXDRVBSMPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CNC(=O)C(=O)NCC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.